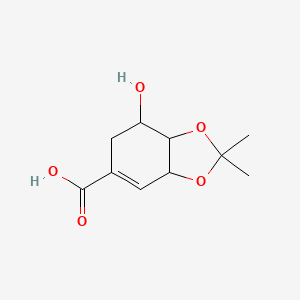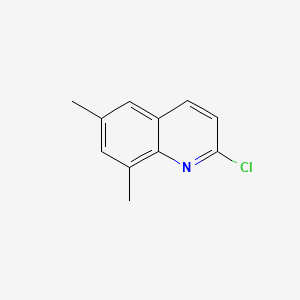
2-Chloro-6,8-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6,8-dimethylquinoline is a chemical compound with the molecular formula C11H10ClN . It is a derivative of quinoline, a class of compounds that have been found to possess a wide range of biological properties .
Synthesis Analysis
The synthesis of 2-Chloro-6,8-dimethylquinoline and its derivatives can be achieved through microwave-assisted methods . These methods are efficient, less time-consuming, and environmentally friendly . For instance, a one-pot reaction between (E)-2-chloro-3-(hydrazonomethyl)-7,8-dimethylquinoline and substituted Carbaldehyde in glacial acetic acid and MeOH as a solvent yields the anticipated outcome .Molecular Structure Analysis
The molecular structure of 2-Chloro-6,8-dimethylquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to pyridine at two adjacent carbon atoms . The compound also has chlorine and methyl groups attached to the quinoline core .Scientific Research Applications
Pharmaceutical Applications
Quinoline motifs, including 2-Chloro-6,8-dimethylquinoline, are essential in several pharmacologically active heterocyclic compounds . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives have shown promising anticancer activity . They are being studied for their potential use in cancer treatment .
Antioxidant Activity
Quinoline derivatives, including 2-Chloro-6,8-dimethylquinoline, have demonstrated antioxidant activity . This makes them potential candidates for the development of drugs to combat oxidative stress-related diseases .
Anti-inflammatory Activity
Quinoline derivatives have shown anti-inflammatory activity . They could potentially be used in the development of drugs for the treatment of inflammatory diseases .
Antimalarial Activity
Quinoline derivatives have been studied for their antimalarial activity . This makes them potential candidates for the development of new antimalarial drugs .
Anti-SARS-CoV-2 Activity
Quinoline derivatives have shown anti-SARS-CoV-2 activity . This suggests that they could potentially be used in the development of treatments for COVID-19 .
Antituberculosis Activity
Quinoline derivatives have demonstrated antituberculosis activity . They could potentially be used in the development of drugs for the treatment of tuberculosis .
Industrial Chemistry Applications
Quinoline motifs are also used in various applications in industrial chemistry . They are used in the synthesis of a variety of chemical compounds .
Mechanism of Action
Future Directions
The future directions for 2-Chloro-6,8-dimethylquinoline and its derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .
properties
IUPAC Name |
2-chloro-6,8-dimethylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-5-8(2)11-9(6-7)3-4-10(12)13-11/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTGIGZPZSOSRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=CC(=N2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682422 |
Source


|
| Record name | 2-Chloro-6,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,8-dimethylquinoline | |
CAS RN |
139719-23-6 |
Source


|
| Record name | 2-Chloro-6,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

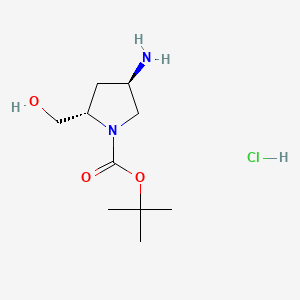
![2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B599242.png)
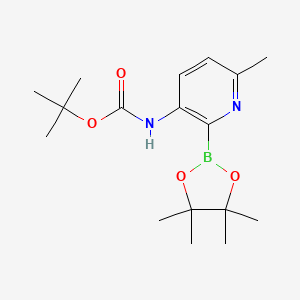
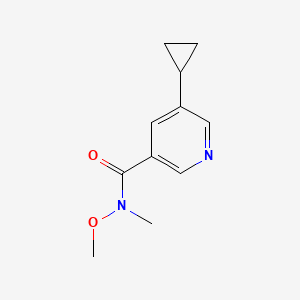

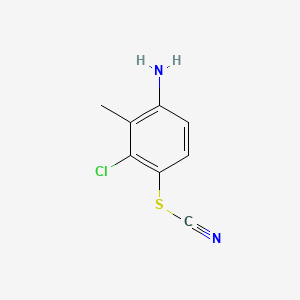

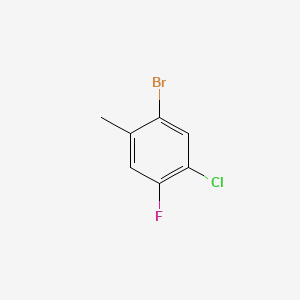
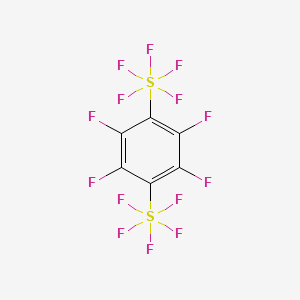
![Thieno[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B599257.png)


